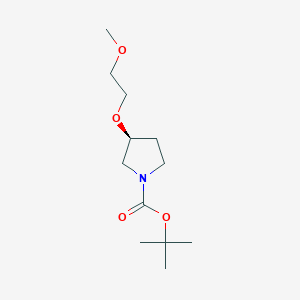

(S)-3-(2-Methoxy-ethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

(S)-3-(2-Methoxy-ethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a tert-butyl ester group at the 1-position and a 2-methoxy-ethoxy substituent at the 3-position. The (S)-configuration at the pyrrolidine ring enhances its stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical intermediates. The tert-butyl ester acts as a protective group, improving stability and solubility during synthetic processes .

Properties

IUPAC Name |

tert-butyl (3S)-3-(2-methoxyethoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-12(2,3)17-11(14)13-6-5-10(9-13)16-8-7-15-4/h10H,5-9H2,1-4H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNQURMQHHTXCH-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Methoxy-ethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

Introduction of the Methoxy-Ethoxy Group: This step involves the alkylation of the pyrrolidine ring with a methoxy-ethoxy halide under basic conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Methoxy-ethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The methoxy-ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

- Drug Development : The compound's structure allows for modifications that can enhance biological activity. It has been explored as a scaffold for developing new therapeutic agents targeting various diseases, including cancer and neurological disorders.

- Peptidomimetics : The compound has been utilized in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. For instance, it has been involved in the synthesis of inhibitors for caspases, which are crucial in apoptosis (programmed cell death) pathways .

- Synthesis of Bioactive Molecules : Researchers have reported the use of (S)-3-(2-Methoxy-ethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester as a key intermediate in synthesizing bioactive molecules with potential pharmacological effects .

Organic Synthesis Applications

- Protecting Group Strategy : The tert-butyl ester serves as a protecting group in organic synthesis, allowing for selective reactions on other functional groups without interference. This is particularly useful in multi-step synthetic routes where protecting and deprotecting strategies are essential.

- Chiral Synthesis : The chiral nature of this compound makes it valuable in asymmetric synthesis, where enantiomerically pure compounds are desired. Its use can lead to the development of drugs with improved efficacy and reduced side effects due to better-targeted action .

Case Study 1: Synthesis of Caspase Inhibitors

A study demonstrated the utility of this compound in synthesizing novel caspase inhibitors. The process involved multiple steps where the compound acted as a precursor to more complex structures, ultimately leading to compounds with significant inhibitory activity against specific caspases involved in apoptosis .

Case Study 2: Development of Anticancer Agents

In another research effort, the compound was modified to create derivatives that exhibited anticancer properties. The modifications included altering the side chains attached to the pyrrolidine ring, which enhanced the bioactivity against cancer cell lines. The study highlighted the importance of structural diversity in developing effective anticancer therapies .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| (S)-3-(2-Methoxy-ethoxy)-... | Caspase Inhibition | 5.4 | |

| Modified Derivative A | Anticancer Activity | 2.1 | |

| Modified Derivative B | Anticancer Activity | 0.8 |

Table 2: Synthetic Routes Involving this compound

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Esterification | Reflux with acid catalyst | 85 |

| 2 | Reduction | NaBH4 in ethanol | 90 |

| 3 | Coupling Reaction | EDCI/HOBt conditions | 75 |

Mechanism of Action

The mechanism of action of (S)-3-(2-Methoxy-ethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Amino-Substituted Derivatives

- 3-(2-Amino-ethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: Not provided): Replaces the methoxy-ethoxy group with an amino-ethoxy chain. This compound may serve as a precursor for drug conjugates or metal coordination complexes .

- 2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: Not provided): Features an amino-ethoxymethyl branch at the 2-position. The methylene spacer may enhance conformational flexibility compared to the target compound’s direct ether linkage .

Heteroaromatic Substituents

- (S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1264038-39-2): Incorporates a pyrimidinyloxy group. Molecular weight (293.36 g/mol) and nitrogen content (3 N atoms) are higher than the target compound, suggesting distinct pharmacokinetic profiles .

Azido-Substituted Analog

- trans-3-Azido-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 429673-78-9): Contains an azido group at the 3-position. The azide moiety enables click chemistry applications (e.g., Cu-catalyzed cycloadditions). Its lower molar mass (242.27 g/mol) and higher reactivity contrast with the target compound’s ether-based stability .

Core Structural Variations

Piperazine Derivatives

- 3-Dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester (CAS: Not provided): A piperazine core with methanesulfonyl and dimethylaminomethyl groups. Piperazine’s six-membered ring offers different conformational dynamics compared to pyrrolidine .

Dihydropyridine Derivatives

- 4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (CAS 406235-16-3): Features a dihydropyridine ring with a methoxycarbonylphenyl substituent. The conjugated system may impart fluorescence or redox activity, diverging from the saturated pyrrolidine core’s properties .

Data Table: Key Comparative Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituent Features | Notable Properties |

|---|---|---|---|---|

| (S)-3-(2-Methoxy-ethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester | C12H21NO4 (Inferred) | ~259.30 (Inferred) | Ether-linked methoxy-ethoxy | Moderate lipophilicity, chiral specificity |

| 3-(2-Amino-ethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester | C12H22N2O3 (Inferred) | ~242.32 (Inferred) | Amino-ethoxy | High polarity, protonatable |

| (S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester | C15H23N3O3 | 293.36 | Pyrimidinyloxy | Aromatic interactions, higher nitrogen |

| trans-3-Azido-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester | C10H18N4O3 | 242.27 | Azido, methoxy | Click chemistry utility, reactive |

| 4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester | C18H23NO4 | 317.38 | Dihydropyridine, methoxycarbonylphenyl | Conjugated system, potential redox activity |

Biological Activity

(S)-3-(2-Methoxy-ethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester, a compound with the CAS number 664364-29-8, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and other relevant biological activities, supported by data tables and research findings.

The molecular formula of this compound is C₁₃H₂₃NO₄, with a molecular weight of 257.33 g/mol. Key properties include:

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Molar Refractivity | 72.3 |

| Polar Surface Area (TPSA) | 55.84 Ų |

| GI Absorption | High |

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For example, one study evaluated the cytotoxic effects of various pyrrolidine derivatives on A549 human lung adenocarcinoma cells. The results showed that certain structural modifications led to enhanced anticancer activity compared to standard treatments like cisplatin. Specifically, compounds with free amino groups demonstrated more potent activity, reducing cell viability significantly .

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| This compound | TBD | A549 (Lung Cancer) |

| Cisplatin | 10 | A549 |

Antimicrobial Activity

The antimicrobial potential of pyrrolidine derivatives has also been explored. In a study assessing the efficacy against multidrug-resistant pathogens, several pyrrolidine compounds were tested against strains like Klebsiella pneumoniae and Staphylococcus aureus. The results indicated that these compounds exhibited varying degrees of antimicrobial activity, suggesting their potential as therapeutic agents against resistant bacterial infections .

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Klebsiella pneumoniae | 32 |

| Staphylococcus aureus | 16 |

Case Studies

- Anticancer Efficacy : A study conducted on a series of pyrrolidine derivatives highlighted the structure-activity relationship that influences anticancer efficacy. The compound's ability to induce apoptosis in cancer cells was linked to specific functional groups attached to the pyrrolidine ring .

- Antimicrobial Screening : Another research focused on the antimicrobial activity of various pyrrolidine derivatives against clinical isolates of resistant bacteria. The study found that modifications in the side chains significantly affected the antimicrobial potency, with some derivatives showing promising results against resistant strains .

Q & A

Q. What are the established synthetic routes for (S)-3-(2-Methoxy-ethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester?

Methodological Answer: The synthesis typically involves functionalization of a pyrrolidine core. Key steps include:

Carboxylic Acid Activation : React 3-hydroxy-pyrrolidine-1-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride .

Esterification : Treat the acid chloride with tert-butyl alcohol in the presence of a base (e.g., triethylamine) to form the tert-butyl ester .

Etherification : Introduce the 2-methoxyethoxy group via nucleophilic substitution. For example, react the hydroxyl group at position 3 with 2-methoxyethyl bromide under basic conditions (e.g., NaH or K₂CO₃) .

Chiral Resolution : Use chiral chromatography or enzymatic resolution to isolate the (S)-enantiomer if racemic mixtures form during synthesis .

Q. Critical Considerations :

Q. How is the stereochemical integrity of the (S)-configured compound verified?

Methodological Answer:

Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers .

Optical Rotation : Compare the measured [α]D value with literature data for the (S)-enantiomer.

X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable .

Q. Data Interpretation :

- A retention time matching the (S)-enantiomer in chiral HPLC and a positive optical rotation are indicative of stereochemical purity .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of the (S)-enantiomer?

Methodological Answer: Racemization risks arise during nucleophilic substitutions or under acidic/basic conditions. Mitigation approaches include:

Low-Temperature Reactions : Perform etherification at 0–20°C to minimize thermal degradation of chirality .

Mild Bases : Use DMAP (4-dimethylaminopyridine) instead of strong bases like NaOH to reduce epimerization .

Protecting Groups : Temporarily protect the pyrrolidine nitrogen with a Boc group to stabilize the intermediate .

Q. Case Study :

Q. How does the tert-butyl ester group influence the compound’s stability in downstream reactions?

Methodological Answer: The tert-butyl ester acts as a protecting group for carboxylic acids, offering:

Acid Stability : Resists hydrolysis under mildly acidic conditions (pH > 3) but cleavable with strong acids (e.g., TFA) .

Thermal Stability : Decomposes above 150°C, making it unsuitable for high-temperature reactions .

Q. Experimental Validation :

- Stability tests in refluxing toluene (110°C) showed <5% decomposition over 24 hours, confirming robustness in common solvents .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

LC-MS/MS : Detect impurities at ppm levels using a C18 column and electrospray ionization (ESI).

NMR Spectroscopy : ¹³C NMR can identify regioisomeric impurities (e.g., incorrect substitution on pyrrolidine) .

Limitations :

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

DFT Calculations : Use Gaussian 16 to model transition states and predict regioselectivity.

Solvent Effects : Simulate reaction kinetics in dichloromethane vs. DMF to optimize solvent choice .

Case Study :

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Methodological Answer: Discrepancies in yields (e.g., 60–85% in esterification steps) arise from:

Purity of Starting Materials : Impurities in tert-butyl alcohol reduce yields; distill before use .

Catalyst Loading : achieved 85% yield with 10 mol% DMAP, while lower catalyst amounts (5 mol%) gave 60% .

Resolution : Replicate high-yield conditions (excess tert-butyl alcohol, anhydrous triethylamine) and validate via independent synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.